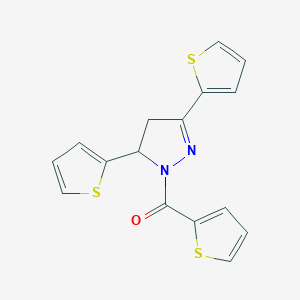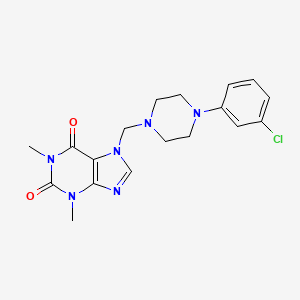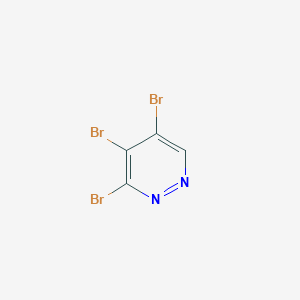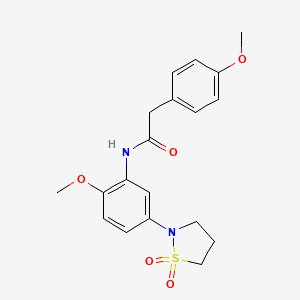
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide, also known as CP-945,598, is a synthetic compound that belongs to the class of compounds known as cyclopropanes. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system. CP-945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction.
Wirkmechanismus
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is a selective antagonist of the cannabinoid CB1 receptor, which is widely distributed throughout the central nervous system. The CB1 receptor plays a key role in the regulation of appetite, metabolism, and addiction. By blocking the CB1 receptor, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide. One area of interest is its potential therapeutic applications in the treatment of obesity and metabolic disorders. Another area of interest is its potential use in the treatment of addiction, particularly for drugs of abuse that act through the endocannabinoid system. Additionally, further studies are needed to better understand the mechanism of action of 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide and its effects on other physiological systems.
Synthesemethoden
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide is synthesized through a multistep process, starting with the reaction of 2-cyclopropyl-1-phenylpropan-2-ol with thionyl chloride to form the corresponding chloro compound. This is then reacted with N-(2-chloroacetyl) glycine methyl ester to produce the desired product, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including obesity, metabolic disorders, and addiction. In animal studies, 2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-14(12-7-8-12,16-13(17)10-15)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYUQOBHWFLBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2CC2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-cyclopropyl-1-phenylpropan-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)
![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)
![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)
![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)
![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)


![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)


![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)
